Product packaging for Dibenzyl oxalate(Cat. No.:CAS No. 7579-36-4)

Dibenzyl oxalate

Cat. No.: B1582983
CAS No.: 7579-36-4
M. Wt: 270.28 g/mol
InChI Key: ZYZXGWGQYNTGAU-UHFFFAOYSA-N
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Description

Overview of Oxalate (B1200264) Ester Classifications and General Reactivity

Oxalate esters, also known as dialkyl oxalates, are distinguished by the presence of an oxalate functional group. chemicalbull.com Their general formula is R-O-CO-CO-O-R', where R and R' can be alkyl or aryl groups. chemicalbull.com They can be classified based on the nature of these R and R' groups:

Symmetrical Oxalates: Both R groups are identical (e.g., diethyl oxalate, dibenzyl oxalate).

Unsymmetrical Oxalates: The R and R' groups are different (e.g., ethyl methyl oxalate).

The reactivity of oxalate esters is dominated by the two ester functionalities. The carbon-oxygen-carbon backbone is susceptible to nucleophilic attack, often leading to the cleavage of the C-O bonds. chemicalbull.com This reactivity is harnessed in various synthetic transformations. A common method for their synthesis involves the reaction of an alcohol with oxalyl chloride, often in the presence of a base like pyridine (B92270). chemicalbull.com

One of the most significant reactions involving oxalate esters is the Claisen condensation. In this reaction, oxalate esters react with alkoxide ions to form β-ketoesters, which are crucial intermediates in the synthesis of pharmaceuticals and natural products. chemicalbull.com Furthermore, the electrochemically-generated radical-anions of oxalate esters undergo cleavage, typically resulting in oxalate anions and alkyl or benzyl (B1604629) radicals. semanticscholar.orgresearchgate.net This process can be used for deoxygenation reactions in organic synthesis. researchgate.net

Historical Context of this compound Research

Early research on this compound focused on its synthesis and thermal stability. One of the foundational methods for preparing this compound involves the reaction of oxalyl chloride with two equivalents of benzyl alcohol. semanticscholar.org

Studies on the thermal decomposition of oxalate esters revealed that this compound is notably stable at elevated temperatures. mcmaster.ca For instance, when heated in an inert solvent like diphenyl ether between 236-245°C, its decomposition was studied, providing insights into its thermal behavior. mcmaster.ca Unlike other oxalate esters that might decompose via mechanisms involving the formation of cations, there was no significant evidence of aromatic substitution on the solvent, which would be expected if a benzyl cation were formed. mcmaster.ca Later research explored its decomposition in the presence of iodine, where it was found to yield diphenylmethane, in contrast to other dialkyl oxalates which gave the corresponding iodides under similar conditions. rsc.org

Current Research Landscape and Emerging Trends Pertaining to this compound

This compound has emerged as a versatile intermediate and functional material in contemporary research, with applications spanning organic synthesis, materials science, and biomedicine.

In Organic Synthesis: this compound serves as an important precursor in the synthesis of various organic compounds. unilongindustry.comunilongmaterial.com It is a key intermediate for producing pharmaceuticals such as the sedative benzoylphenobarbital. unilongindustry.comunilongmaterial.com Its utility has been expanded through modern catalytic methods. For example, an efficient synthesis of this compound from oxalic acid and benzyl alcohol has been developed using an immobilized ionic liquid as a catalyst, which can be easily recovered and reused. gychbjb.comgychbjb.com

A significant recent development is the use of benzyl oxalates in nickel-catalyzed cross-electrophile coupling reactions. These reactions enable the formation of C(sp³)–C(sp³) bonds by coupling benzyl oxalates with alkyl bromides, accommodating a wide range of functional groups. acs.org

In Materials Science: The properties of this compound make it suitable for advanced materials applications. It has been investigated as a phase change material (PCM) for thermal energy storage. mdpi.com PCMs store and release large amounts of latent heat during their phase transitions. This compound exhibits a two-step degradation process during pyrolysis, which is attributed to the formation of dibenzyl and other alkyl by-products via radical mechanisms. mdpi.com It is also used as a sensitizer (B1316253) in the preparation of composite color-changing temperature fibers. unilongmaterial.comchemdad.com In the plastics industry, it can function as a plasticizer to enhance the flexibility and processing characteristics of polymers. allgreenchems.com

In Biomedical Applications: A novel and emerging application for this compound is in the field of drug delivery. Recently, it has been incorporated into a nucleus-targeted, dual stimuli-responsive nanosystem for treating pneumonia. In this system, this compound is loaded into a biomimetic membrane along with the drug hypericin. The this compound is designed to be responsive to adenosine (B11128) triphosphate (ATP), allowing for controlled drug release within the cellular environment. nih.gov

Interactive Data Table: Properties of this compound

PropertyValueSource(s)
Chemical Formula C₁₆H₁₄O₄ biosynth.comchemsrc.com
Molecular Weight 270.28 g/mol biosynth.comchemsrc.comsigmaaldrich.com
CAS Number 7579-36-4 biosynth.comsigmaaldrich.com
Melting Point 80-82 °C chemdad.comchemsrc.comsigmaaldrich.com
Boiling Point 235 °C at 14 mmHg chemdad.comsigmaaldrich.com
Appearance White flaked crystalline solid chemdad.com
Density ~1.2 g/cm³ chemsrc.com
Flash Point 171.4 °C chemdad.comchemsrc.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O4 B1582983 Dibenzyl oxalate CAS No. 7579-36-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dibenzyl oxalate
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InChI

InChI=1S/C16H14O4/c17-15(19-11-13-7-3-1-4-8-13)16(18)20-12-14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZYZXGWGQYNTGAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4038926
Record name Dibenzyl oxalate
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Molecular Weight

270.28 g/mol
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CAS No.

7579-36-4
Record name Dibenzyl oxalate
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Record name Dibenzyl oxalate
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Record name Ethanedioic acid, 1,2-bis(phenylmethyl) ester
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Synthetic Methodologies for Dibenzyl Oxalate

Direct Esterification Approaches

Direct esterification involves the reaction of oxalic acid with benzyl (B1604629) alcohol, often facilitated by a catalyst and conditions that favor the removal of water to drive the equilibrium towards product formation.

The foundational method for producing dibenzyl oxalate (B1200264) is the direct esterification of oxalic acid with benzyl alcohol. This reaction is an equilibrium process where water is formed as a byproduct. To achieve high yields, a water-carrying agent like cyclohexane (B81311) is often employed to remove water azeotropically. acs.orgdiva-portal.org The process requires careful control of reaction parameters such as temperature, reaction time, and the molar ratio of reactants to optimize the yield and purity of the final product. thieme-connect.com

One study investigated the use of an immobilized ionic liquid as a catalyst for this reaction. The optimal conditions were determined to be a catalyst dosage of 11% by mass of oxalic acid, a molar ratio of benzyl alcohol to oxalic acid of 2.3:1, and a reaction temperature of 100 °C for 40 minutes, using 20 mL of cyclohexane as the water-carrying agent. acs.orgdiva-portal.org

Various catalysts have been developed to enhance the efficiency of the direct esterification of oxalic acid and benzyl alcohol. These catalysts are typically solid acids, which offer advantages in terms of separation and reusability. researchgate.netacs.org

Heteropoly acids (HPAs) are recognized as effective and environmentally friendly ("green") catalysts for organic synthesis. thieme-connect.commdpi.com Their strong Brønsted acidity makes them suitable for esterification reactions. acs.orgdiva-portal.orgresearchgate.netacs.org Keggin-type HPAs, such as H₃PW₁₂O₄₀, can be used either in homogeneous or heterogeneous systems. mdpi.com When supported on materials like carbon foam, they function as efficient and reusable solid acid catalysts. mdpi.com The use of such catalysts in the synthesis of fine chemicals is well-documented, highlighting their potential for producing esters like dibenzyl oxalate. acs.orgdiva-portal.org

Molecular sieves are widely employed in esterification reactions, primarily as dehydration agents. By selectively adsorbing the water produced during the reaction, they shift the chemical equilibrium towards the formation of the ester, thereby increasing the yield. Various types of molecular sieves, such as 3A, 4A, 5A, and 13X, have been used for this purpose in other esterification systems. Their application offers operational simplicity and the avoidance of byproducts, aligning with the principles of green chemistry.

Zirconocene complexes, particularly the commercially available bis(cyclopentadienyl)zirconium(IV) bis(trifluoromethanesulfonate)·THF complex, Zr(Cp)₂(CF₃SO₃)₂·THF, have emerged as powerful, moisture-tolerant Lewis acid catalysts for direct esterification. acs.orgthieme-connect.com This catalyst effectively promotes the condensation of carboxylic acids and alcohols without the need for water-scavenging techniques. acs.orgthieme-connect.com

Research on the esterification of benzoic acid and benzyl alcohol using this catalyst found that optimal conditions involved a 2 mol% catalyst loading at 80 °C in a non-polar solvent like benzotrifluoride. acs.orgdiva-portal.org Kinetic studies have shown that the catalyst is robust and can be recycled. The reaction proceeds efficiently even with equimolar amounts of the acid and alcohol. acs.org This methodology has been successfully applied to a broad range of carboxylic acids and alcohols, indicating its potential applicability for the synthesis of this compound. acs.org

Table 1: Zirconium-Catalyzed Esterification of Benzoic Acid with Benzyl Alcohol This table presents data for a model reaction analogous to this compound synthesis.

Catalyst Catalyst Loading (mol%) Solvent Temperature (°C) Time (h) Yield (%) Reference
Zr(Cp)₂(CF₃SO₃)₂·THF 2 Benzotrifluoride 80 24 74 acs.orgdiva-portal.org
Zr(Cp)₂(CF₃SO₃)₂·THF 2 Toluene (B28343) 80 24 - diva-portal.org
Zr(Cp)₂(CF₃SO₃)₂·THF 2 Tetrahydrofuran 65 24 ~10 diva-portal.org

Note: The yield data is for benzyl benzoate, not this compound, but demonstrates the catalyst's effectiveness for related aromatic ester synthesis.

Catalyzed Esterification Processes

Indirect Esterification via Oxalyl Chloride

An alternative and often high-yielding route to this compound is the reaction of oxalyl chloride with benzyl alcohol. thieme-connect.com This method avoids the equilibrium limitations of direct esterification as the reaction is essentially irreversible, producing hydrogen chloride as a byproduct which is typically scavenged by a base.

In a common procedure, oxalyl chloride is added to a solution of benzyl alcohol in a suitable solvent like chloroform (B151607) or diethyl ether. The reaction is often performed in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the HCl formed. thieme-connect.com One reported synthesis involved reacting oxalyl chloride with benzyl alcohol in chloroform at room temperature for two hours, affording this compound in a 79% yield. Another approach used triethylamine in dry ether as the reaction medium. Careful control over reaction conditions, including temperature and stoichiometry, is crucial for achieving high yields and purity. thieme-connect.com

Table 2: Synthesis of this compound via Oxalyl Chloride

Reagents Base Solvent Conditions Yield (%) Reference
Oxalyl chloride, Benzyl alcohol None Chloroform Room Temperature, 2 h 79
Oxalyl chloride, Benzyl alcohol Pyridine Not Specified - - thieme-connect.com
Oxalyl chloride, Benzyl alcohol Triethylamine Dry Ether - -

Solid-Phase and Solvent-Free Synthesis

In response to the growing demand for more environmentally friendly and efficient chemical processes, solid-phase and solvent-free synthetic methods have been explored for the production of this compound. researchgate.net These approaches aim to reduce or eliminate the use of volatile and often hazardous organic solvents, which simplifies product purification, minimizes waste, and can be more cost-effective. researchgate.net

One notable solvent-free method involves the direct esterification of oxalic acid with benzyl alcohol using solid niobium(V) chloride (NbCl₅) as a reagent. sbq.org.brresearchgate.netresearchgate.net This stoichiometric reaction can be conducted at room temperature with a 1:1 molar ratio of alcohol to acid. researchgate.net

Research has shown that the reaction initially favors the formation of the monoester, benzyl hydrogen oxalate. researchgate.net The formation of the desired diester, this compound, appears to occur only after the initial esterification is complete. researchgate.net By doubling the reaction time, good yields of this compound can be achieved, demonstrating that the reaction proceeds sequentially. researchgate.net

Table 1: Direct Esterification of Oxalic Acid with Benzyl Alcohol using NbCl₅ Data sourced from a comparative study on stoichiometric vs. catalytic use of niobium compounds. researchgate.net

EntryCarboxylic AcidReaction Time (h)Monoester Yield (%)Diester Yield (%)
1Oxalic Acid37515
2Oxalic Acid6-85

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of this compound, focusing on reducing the environmental impact through solvent-free conditions and the use of benign catalysts. researchgate.net

As detailed in the synthesis using NbCl₅ (Section 2.3.1), performing reactions without a solvent is a key tenet of green chemistry. sbq.org.brresearchgate.net Such methods are considered more eco-friendly and efficient, offering benefits like reduced reaction times and simplified downstream processing. researchgate.net The direct reaction of solid reagents or the use of one of the liquid reactants in excess to serve as the reaction medium are common strategies.

The development of recyclable and non-toxic catalysts is crucial for green synthesis. gychbjb.com For the production of this compound, an immobilized ionic liquid, [(PS)₄HMT][HSO₄]₄, has been successfully employed as a catalyst. gychbjb.com This system uses oxalic acid and benzyl alcohol as raw materials with cyclohexane acting as a water-carrying agent to drive the reaction forward. gychbjb.com The key advantage of this immobilized ionic liquid is its stability and ease of recovery from the product mixture, allowing it to be conveniently separated and reused for multiple reaction cycles without a significant loss of activity. gychbjb.com Studies have shown the catalyst remains active after at least six cycles. gychbjb.com

Optimization of Reaction Conditions and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and selectivity of this compound synthesis. This involves systematically adjusting parameters such as temperature, reactant ratios, catalyst loading, and reaction time. gychbjb.combeilstein-journals.org

For the environmentally benign catalytic system using an immobilized ionic liquid, orthogonal experiments identified the optimal conditions for the synthesis. gychbjb.com These findings are summarized in the table below.

Table 2: Optimized Reaction Conditions for this compound Synthesis Using an Immobilized Ionic Liquid Catalyst Data sourced from a study on the catalytic synthesis of this compound. gychbjb.com

ParameterOptimal Condition
Catalyst Dosage11% mass fraction of oxalic acid
Molar Ratio (Oxalic Acid:Benzyl Alcohol)1:2.3
Water-Carrying Agent (Cyclohexane)20 mL
Reaction Temperature100 °C
Reaction Time40 min

In the case of the NbCl₅-mediated synthesis, selectivity is controlled by the reaction time. researchgate.net A shorter reaction time yields the monoester, while a longer duration is required to drive the reaction to completion to form the this compound diester. researchgate.net This time-dependent selectivity allows for the targeted synthesis of either the mono- or di-substituted product. researchgate.net

Temperature Effects

Temperature plays a critical role in the synthesis of this compound, influencing both the reaction rate and the prevalence of side reactions. In the esterification of oxalic acid with benzyl alcohol, an optimal temperature must be maintained to achieve a high yield. For instance, in a related synthesis of dibornyl oxalate from borneol and oxalyl chloride, the yield increased with temperature up to a certain point, after which it began to decrease due to the promotion of side reactions. scispace.com A study on the synthesis of this compound using oxalic acid and benzyl alcohol with cyclohexane as a water-carrying agent identified 100 °C as the optimal reaction temperature. gychbjb.com Another synthesis involving benzyl alcohol and oxalyl chloride proceeded with occasional external cooling to moderate the reaction, suggesting that excessive heat can be detrimental. mcmaster.ca

In the context of related transesterification reactions to produce diphenyl oxalate, temperatures are typically kept above the melting point of the reaction mixture but below the thermal decomposition point of the products, generally ranging from 50 °C to above 120 °C. google.com Similarly, the synthesis of dibenzyl toluene via a Friedel-Crafts alkylation reaction is conducted at temperatures between 80-160 °C. google.com These examples underscore the principle that while higher temperatures can increase reaction rates, they must be carefully controlled to prevent product degradation and the formation of unwanted byproducts, such as dibenzyl ether in some zirconocene-catalyzed reactions. researchgate.net

Table 1: Reported Optimal Temperatures for Oxalate Ester Synthesis

Product Reactants Catalyst/Conditions Optimal Temperature (°C)
This compound Oxalic acid, Benzyl alcohol [(PS)4HMT][HSO4]4, Cyclohexane 100
Dibornyl Oxalate (-)-Borneol, Oxalyl chloride n-hexane 35-55
Diphenyl Oxalate Dimethyl oxalate, Phenol (B47542) Ti(OPh)4 170

Molar Ratios of Reactants

The stoichiometry of the reactants is a fundamental aspect of synthesis, directly impacting the yield and purity of the final product. solubilityofthings.compressbooks.pub In the synthesis of this compound from oxalic acid and benzyl alcohol, an optimized molar ratio is crucial. One study determined the optimal molar ratio of oxalic acid to benzyl alcohol to be 2.3:1. gychbjb.com In contrast, a different preparation used a molar ratio of 0.15 moles of oxalyl chloride to 0.30 moles of benzyl alcohol, which simplifies to a 1:2 ratio. mcmaster.ca

The effect of molar ratios is also evident in analogous esterification reactions. For the synthesis of benzyl acetate (B1210297) from acetic acid and benzyl alcohol, varying the molar ratio of acetic acid to benzyl alcohol from 1:2 to 1:4 and 1:6 showed that a 1:4 ratio resulted in the highest conversion of acetic acid. analis.com.my Similarly, in the synthesis of nickel oxalate, altering the molar ratio of nickel to oxalate ions significantly influenced the morphology of the resulting particles, changing them from spherical to cubic. jcsp.org.pk These findings highlight that the optimal molar ratio is specific to the reaction system and must be determined experimentally to maximize product formation and minimize unreacted starting materials.

Table 2: Investigated Molar Ratios in Esterification Reactions

Product Reactant 1 Reactant 2 Molar Ratio (Reactant 1:Reactant 2) Outcome
This compound Oxalic acid Benzyl alcohol 2.3:1 Optimal for yield
This compound Oxalyl chloride Benzyl alcohol 1:2 Successful synthesis
Benzyl Acetate Acetic acid Benzyl alcohol 1:4 Highest conversion

Solvent Effects and Their Impact on Yields

The choice of solvent can significantly influence the outcome of a chemical reaction by affecting reactant solubility, reaction rates, and even the reaction pathway. In the synthesis of this compound, a common method involves using a water-carrying agent like cyclohexane to remove water formed during the esterification, thereby shifting the equilibrium towards the product and increasing the yield. gychbjb.com The use of a solvent is not always necessary; some syntheses are conducted under solvent-free conditions. researchgate.net

In related esterification and carboxylation reactions, the impact of the solvent is clearly demonstrated. For instance, in the electrochemical carboxylation of diphenylmethanol, dimethyl sulfoxide (B87167) (DMSO) was found to be a more suitable solvent than dimethylformamide (DMF), leading to a higher yield of diphenylacetic acid. beilstein-journals.org Similarly, in the synthesis of dibornyl oxalate, n-hexane was used as the solvent. scispace.com The synthesis of diphenyl oxalate has been reported using ether as a solvent. reddit.com The selection of an appropriate solvent is therefore a critical parameter that must be tailored to the specific reaction to ensure optimal performance. It is also noted that using wet solvents can lead to lower yields and the formation of contaminants. ncf.edu

Table 3: Solvents Used in the Synthesis of this compound and Related Compounds

Compound Reaction Solvent
This compound Esterification Cyclohexane
Dibornyl Oxalate Esterification n-hexane
Diphenyl Oxalate Esterification Ether

Kinetic Analysis for Enhanced Selectivity

Kinetic analysis is a powerful tool for understanding reaction mechanisms and optimizing conditions to enhance selectivity towards a desired product. researchgate.netrsc.org By studying the rate of a reaction under various conditions, researchers can identify the factors that favor the formation of the intended product over side products. researchgate.net For example, in zirconium-catalyzed substitutions of alcohols, kinetic analysis helped to suppress the formation of symmetric ether side-products, thereby enhancing the yield of the desired unsymmetrical ethers. researchgate.net This was achieved by adjusting reactant concentrations or through sequential addition of the electrophilic alcohol. rsc.org

Advanced Spectroscopic Characterization and Analysis

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule. neu.edu.trlamission.edu When a molecule is introduced into a mass spectrometer, it is bombarded with high-energy electrons, causing it to lose an electron and form a positively charged molecular ion (M+). neu.edu.trlibretexts.org This molecular ion is often unstable and breaks apart into smaller, positively charged fragments. The mass-to-charge ratio (m/z) of the molecular ion and its fragments are then measured, providing a mass spectrum. neu.edu.tr

The molecular weight of dibenzyl oxalate (B1200264) (C₁₆H₁₄O₄) has been determined to be 270.28 g/mol . nih.govalfa-chemistry.com In mass spectrometry, the peak corresponding to the intact ionized molecule is known as the molecular ion peak, which directly indicates the molecular weight of the compound. libretexts.org

When subjected to electron ionization mass spectrometry, dibenzyl oxalate undergoes fragmentation. The resulting mass spectrum shows several peaks corresponding to different fragments of the molecule. The most abundant fragment, known as the base peak, is not always the molecular ion. neu.edu.tr For this compound, the top five peaks in its GC-MS spectrum are observed at m/z values of 180, 91, 179, 181, and 107. nih.gov The relative intensities of these peaks provide a characteristic fingerprint for the compound.

The fragmentation of this compound can be rationalized by the cleavage of its ester bonds and other susceptible bonds within the benzyl (B1604629) groups. The presence of a prominent peak at m/z 91 is characteristic of the benzyl or tropylium (B1234903) cation (C₇H₇⁺), a common fragment in compounds containing a benzyl moiety. core.ac.uk The formation of this stable cation is a driving force in the fragmentation process. Other observed fragments likely arise from various cleavages and rearrangements of the molecular ion.

Table 1: Key Mass Spectrometry Data for this compound
PropertyValueReference
Molecular Weight270.28 g/mol nih.govalfa-chemistry.com
Molecular FormulaC₁₆H₁₄O₄ nih.gov
Top 5 GC-MS Peaks (m/z)180 nih.gov
91
179
181
107

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry Studies

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1 to 10 nanometers of a material's surface. eag.comthermofisher.commalvernpanalytical.com The technique works by irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. malvernpanalytical.com The kinetic energy of these emitted photoelectrons is measured, and from this, the binding energy of the electrons can be determined. Each element has a unique set of binding energies, allowing for elemental identification. eag.com

XPS analysis of an oxalate-containing compound reveals the presence of carbon (C), oxygen (O), and any associated metal atoms on the surface. researchgate.net For a compound like this compound, a survey scan would confirm the presence of carbon and oxygen. High-resolution scans of the C 1s and O 1s regions provide detailed information about the chemical states of these elements.

The C 1s spectrum of an oxalate can typically be deconvoluted into multiple peaks. For instance, peaks corresponding to C-C/C-H bonds in the benzyl rings, C-O bonds in the ester group, and the O-C=O (carboxylate) functionality of the oxalate group would be expected. researchgate.net Similarly, the O 1s spectrum can distinguish between the oxygen atoms in the C=O and C-O bonds of the ester group. researchgate.net

Table 2: Expected XPS Peak Regions for this compound Functional Groups
ElementCore LevelFunctional GroupExpected Binding Energy Range (eV)Reference
CarbonC 1sC-C / C-H (Aromatic)~284.8 - 285.0 researchgate.net
CarbonC 1sC-O (Ester)~286.0 - 287.0 researchgate.net
CarbonC 1sO-C=O (Oxalate)~288.5 - 289.5 researchgate.net
OxygenO 1sC=O (Ester/Oxalate)~531.0 - 532.0 researchgate.net
OxygenO 1sC-O (Ester)~532.5 - 533.5 researchgate.net

Note: The binding energy values are approximate and can vary based on the specific chemical environment and instrument calibration.

Theoretical and Computational Chemistry

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common practice for researchers to employ DFT calculations to determine molecular geometries, electronic properties, and predict spectroscopic data. In studies involving Dibenzyl Oxalate (B1200264), DFT has been applied to associated molecules or systems rather than the compound in isolation. For instance, research on mitochondrial inhibitors utilized DFT calculations with the B3LYP functional and 6-311G** basis set to perform geometry optimizations on related compounds, while Dibenzyl Oxalate served as an internal standard for experimental validation. docplayer.cz Similarly, DFT calculations have been instrumental in confirming the formation of Z-scheme heterojunctions in photocatalytic nanosystems that incorporate this compound derivatives for responsive drug delivery. researchgate.net

Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule. Following optimization, electronic structure analysis can reveal details about the distribution of electrons, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding chemical reactivity.

While specific published data on the DFT-optimized geometry and electronic structure of isolated this compound is sparse, these calculations are standard procedures. In related research, DFT has been used to analyze charge density and electron accumulation at interfaces in complex composites that feature this compound-based systems, demonstrating the capability of these methods to probe electronic properties. researchgate.net

Quantum chemical calculations can predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra. These predictions are valuable for confirming experimental findings. Experimental ¹H and ¹³C NMR spectra for this compound are well-documented from various synthetic procedures. beilstein-journals.orgthieme-connect.de For example, the ¹H NMR spectrum in CDCl₃ shows characteristic peaks for the benzyl (B1604629) protons at approximately 5.3 ppm and the aromatic protons between 7.2 and 7.5 ppm. thieme-connect.de

Although direct computational studies predicting the full spectrum of this compound were not found in the reviewed literature, the tools for such predictions are well-established. Rich spectral data from experimental techniques like High-Performance Thin-Layer Chromatography (HPTLC), including UV-Vis and fluorescence spectra, are available and could serve as a benchmark for future computational predictions. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time, providing insights into dynamic processes like conformational changes and intermolecular interactions.

MD simulations are particularly powerful for studying how a ligand (a small molecule) interacts with a receptor (typically a large biological molecule like a protein). In studies focused on mitochondrial complex II (CII), MD simulations were performed to investigate the interaction of inhibitors with the ubiquinone-binding (Qp) site. griffith.edu.au Although these simulations focused on inhibitors like MitoVES, this compound was utilized in the same research as a crucial internal standard for liquid chromatography-mass spectrometry (LC-MS) measurements to quantify intracellular metabolites. docplayer.czgriffith.edu.auresearchgate.net This highlights the use of this compound in facilitating research where advanced computational techniques like MD are applied. A snapshot from an MD simulation in one such study shows how an inhibitor, MitoVES, interacts with the Qp site of CII within a phospholipid bilayer. griffith.edu.au

Molecular Modeling of Interactions

Molecular modeling encompasses all theoretical methods and computational techniques used to model or mimic the behavior of molecules. It is frequently used to understand and predict how molecules interact with one another.

Binding energy calculations quantify the strength of the interaction between two or more molecules, such as a ligand and its receptor. These calculations are often performed as part of molecular docking or MD simulation studies. For instance, in the investigation of CII inhibitors, binding affinity was calculated for the inhibitor TTFA at the Qp site. griffith.edu.au While these specific calculations were not performed on this compound, they were conducted in a study where this compound played a key experimental role. griffith.edu.auresearchgate.net Furthermore, molecular modeling has been used to visualize the interaction between adenosine (B11128) triphosphate (ATP) and this compound in the context of ATP-responsive nanosystems designed for targeted drug delivery, indicating a calculated interaction is central to the system's function. researchgate.net

Stereospecificity Studies

Specific computational or experimental studies focusing on the stereospecificity of reactions involving this compound are not extensively detailed in the available research. While this compound is utilized as a starting material or reagent in various synthetic sequences that ultimately yield stereospecific products, the direct investigation of stereoselectivity in reactions where this compound itself is the primary substrate remains an area for further exploration. For instance, related diesters like dimethyl oxalate have been used in reactions that create specific stereoisomers, such as the annulation of a piperazine (B1678402) ring onto a substituted cyclohexane (B81311) to form a product with a defined trans-configuration. mdpi.com However, dedicated studies on the stereospecific nature of this compound's own reactions, such as its decomposition or its reactions with chiral substrates, are not prominently featured in the scientific literature.

Reaction Mechanism Elucidation through Computational Studies

The thermal decomposition of oxalate esters, including this compound, presents a complex mechanistic puzzle due to the multiple bond-breaking possibilities within the molecule's core structure (R¹-O²-C³-C⁴-O⁵-R⁶). mcmaster.ca Computational chemistry provides a framework for dissecting these intricate processes. Studies on the decomposition of symmetrical esters of oxalic acid when heated investigate whether the bond cleavages are concerted (occurring simultaneously) or non-concerted (occurring in a stepwise manner). mcmaster.ca Elucidating the precise sequence of events and the nature of the intermediates and transition states is critical to understanding the reaction's products and kinetics. mcmaster.ca

Exploration of Possible Reaction Pathways (Homolytic, Ionic, Molecular)

The decomposition of this compound can theoretically proceed through several distinct pathways, each characterized by different types of bond cleavage and intermediates. Computational and experimental product analyses help to distinguish between these possibilities. mcmaster.ca

Homolytic Pathway: This pathway involves the cleavage of covalent bonds to produce free radicals. For this compound, initial cleavage could occur at the O-C or C-C bonds. The observation of products such as dibenzyl during the pyrolysis of benzyl oxalates is strong evidence for the involvement of benzyl radicals, supporting a homolytic mechanism. mcmaster.camdpi.com The formation of products like benzaldehyde (B42025) and benzyl alcohol upon heating this compound can also be rationalized through a free-radical abstraction mechanism. mcmaster.ca Homolytic cleavage of the central C-C bond is considered a plausible primary step, as this bond is weakened by the electrostatic repulsion of the adjacent carbonyl groups. mcmaster.ca

Ionic Pathway: An ionic mechanism would involve the formation of charged intermediates, such as carbocations (e.g., benzyl cation) or carbanions. While conceivable, a general ion-pair mechanism is considered unlikely to apply to all oxalate ester decompositions, especially given the evidence for radical formation in many cases. mcmaster.ca The decomposition of related compounds like dibenzhydryl oxalate, however, is thought to proceed through a mechanism involving a polar transition state, suggesting some degree of charge separation. mcmaster.ca

Molecular Pathway: This pathway involves a concerted rearrangement, often through a cyclic transition state, without the formation of radical or ionic intermediates. For oxalate esters containing a β-hydrogen atom, a molecular elimination to form a monoester and an olefin is possible. mcmaster.ca this compound lacks a suitable β-hydrogen, making this specific route inaccessible. However, other molecular mechanisms, such as a cyclic, carbenoid-like process to explain the formation of formate (B1220265) esters, can be conceived. mcmaster.ca If formate is produced without corresponding carbonate or carbon monoxide, a free radical or cyclic molecular mechanism is indicated. mcmaster.ca

The potential primary cleavage sites and resulting pathways in an oxalate ester are summarized in the table below.

Pathway TypePrimary Bond CleavagePotential Intermediates/Products
Homolytic R-O bondR• (benzyl radical), •O-C(=O)-C(=O)-O-R
O-C bondRO• (benzyloxy radical), •C(=O)-C(=O)-OR
C-C bond2 x RO-C(=O)• (benzyloxycarbonyl radical)
Ionic R-O bondR⁺ (benzyl cation), ⁻O-C(=O)-C(=O)-O-R
Molecular Concerted RearrangementCyclic transition state, potential for formate esters

Transition State Analysis

Transition state theory posits that a reaction proceeds from reactants to products via a high-energy activated complex, which represents a saddle point on the potential energy surface. libretexts.org Computational studies can map this surface, identifying the minimum energy path and characterizing the geometry and energy of the transition state, which is the kinetic bottleneck of the reaction. libretexts.org

Kinetic Isotope Effect Prediction and Interpretation

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by measuring the change in reaction rate when an atom is replaced by one of its isotopes. epfl.ch This effect arises primarily from the difference in zero-point vibrational energies between bonds to the lighter and heavier isotopes; a bond to a heavier isotope is stronger and requires more energy to break, typically resulting in a slower reaction rate (a "normal" KIE where kL/kH > 1). epfl.ch A KIE is observed when the isotopically substituted bond is broken or formed in the rate-determining step of the reaction. mcmaster.ca

While specific KIE data for this compound were not found, detailed studies have been performed on the thermal decomposition of the structurally similar dibenzhydryl oxalate . The heavy-atom isotope effects provide insight into the bond-breaking events at the rate-determining step. mcmaster.ca

The table below shows the experimental isotope effects for the decomposition of dibenzhydryl oxalate in diphenyl ether solution. mcmaster.ca

Isotope PositionIsotopic Ratio MeasuredObserved Isotope Effect (k/k')
Carbonyl-C¹³¹²CO₂ / ¹³CO₂1.036 ± 0.002
Carbonyl-O¹⁸C¹⁶O¹⁶O / C¹⁶O¹⁸O1.011 ± 0.002
Ether-O¹⁸(C₆H₅)₂CH-¹⁶OH / (C₆H₅)₂CH-¹⁸OH1.018 ± 0.002

Data sourced from a study on the thermal decomposition of oxalate esters. mcmaster.ca

Interpretation of the Data:

Carbonyl-C¹³ KIE: A significant normal KIE of 1.036 is observed. This indicates that the C-C bond between the two carbonyl groups is breaking in the rate-determining step of the reaction. The magnitude of the effect is consistent with a primary KIE for carbon. mcmaster.ca

Carbonyl-O¹⁸ KIE: A small but definite normal KIE of 1.011 is observed. This suggests that the C-O bond within the carbonyl group undergoes a change in bonding in the transition state, but it is not the primary bond being cleaved. mcmaster.ca

Ether-O¹⁸ KIE: A significant normal KIE of 1.018 is observed for the ether-type oxygen. This effect strongly suggests that the cleavage of the alkyl-oxygen (C-O) bond is also occurring in the rate-determining step. mcmaster.ca

Collectively, these kinetic isotope effects for a closely related oxalate ester support a mechanism where the decomposition is concerted, involving the simultaneous cleavage of both the central C-C bond and at least one of the C-O ester bonds in the rate-determining step. mcmaster.ca This detailed insight showcases the power of combining experimental KIE measurements with computational interpretation to elucidate complex reaction pathways.

Reaction Mechanisms and Reactivity Studies

Hydrolysis and Transesterification Reactions

Dibenzyl oxalate (B1200264) can undergo hydrolysis in the presence of water or acid to yield benzyl (B1604629) alcohol and oxalic acid. allgreenchems.com This is a typical reaction of esters.

Transesterification is another key reaction of oxalate esters. allgreenchems.com For example, diethyl oxalate undergoes transesterification with phenol (B47542) to produce diphenyl oxalate, a reaction often catalyzed by solid acids. sigmaaldrich.comnih.gov While specific studies on the transesterification of dibenzyl oxalate are less common in the provided search results, it is expected to react with other alcohols in the presence of a suitable catalyst to form different oxalate esters. allgreenchems.com The process generally involves the exchange of the benzyl group with another alkyl or aryl group from the reacting alcohol. google.com

Reactions with Nucleophiles (Alcohols, Amines, etc.)

The carbonyl groups in this compound are susceptible to nucleophilic attack. allgreenchems.com It can react with various nucleophiles, such as alcohols and amines, to form new esters and amides, respectively. allgreenchems.com These reactions are fundamental in organic synthesis, allowing for the introduction of different functional groups. For instance, the reaction with an amine would lead to the formation of an oxamide (B166460) derivative. The reactivity of this compound with nucleophiles makes it a useful building block in the synthesis of more complex molecules. allgreenchems.com

Condensation Reactions for Heterocyclic Compound Synthesis

This compound possesses the potential to serve as a building block in the synthesis of heterocyclic compounds through condensation reactions. allgreenchems.com In principle, the reactivity of the oxalate ester groups allows for reactions with various nucleophiles, such as those present in aldehydes and ketones, which could lead to the formation of diverse heterocyclic scaffolds. allgreenchems.com Heterocyclic compounds are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science. chim.itresearchgate.net

Condensation reactions are a cornerstone of heterocyclic chemistry, with named reactions such as the Knoevenagel, Hantzsch, and Biginelli reactions providing efficient routes to a wide array of cyclic structures. organicreactions.orgorganic-chemistry.orgwikipedia.orgnih.gov For instance, the Knoevenagel condensation typically involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, often catalyzed by a weak base. organicreactions.orgsigmaaldrich.com While compounds like dibenzyl malonate are utilized in such reactions, the direct application of this compound in these specific named condensations is not extensively documented in the available literature. biomedres.us

The general reactivity of esters suggests that this compound could react with dinucleophiles, such as 1,2-diamines or 1,3-dicarbonyl compounds, to form cyclic structures. However, specific, well-documented examples of this compound being used in multicomponent reactions like the Biginelli or Hantzsch syntheses to create pyrimidine (B1678525) or dihydropyridine (B1217469) derivatives are not readily found in current research. beilstein-journals.orgnih.gov The potential for this compound in this area remains a subject for further exploration, with the possibility of developing novel synthetic routes to valuable heterocyclic systems.

Carbonylation Reactions utilizing this compound or Related Oxalates as CO Surrogates

The development of safe and manageable sources of carbon monoxide (CO) is a significant area of interest in modern organic synthesis, particularly for palladium-catalyzed carbonylation reactions. organic-chemistry.org While gaseous CO is a common reagent, its toxicity and handling difficulties have spurred the search for CO surrogates. organic-chemistry.org Various compounds, including oxalic acid and its derivatives like diethyl oxalate and diphenyl oxalate, have been investigated as in situ sources of CO. colab.wsresearchgate.netamazonaws.com

These reactions typically involve the decomposition of the CO surrogate to release carbon monoxide, which is then incorporated into an organic molecule in the presence of a palladium catalyst. For example, oxalic acid has been successfully used as a CO source in the hydroxycarbonylation of aryl halides. researchgate.net Similarly, other oxalate esters have been employed in alkoxycarbonylation and other carbonylative coupling reactions. colab.wsscispace.comacs.org

Although direct evidence for the use of this compound as a CO surrogate in palladium-catalyzed carbonylation reactions is limited in the reviewed literature, its structural similarity to other effective oxalate-based CO surrogates suggests its potential in this application. The thermal or chemically-induced decomposition of this compound could, in theory, generate CO for subsequent catalytic transformations. The stability of the resulting benzyl alcohol co-product would be a relevant consideration in such a process. Further research is required to establish the viability and efficiency of this compound as a CO surrogate in comparison to other known sources.

Mechanistic Insights from Kinetic Studies

Kinetic studies provide valuable quantitative data on reaction rates, which in turn offer deep insights into reaction mechanisms, including the nature of transition states and the factors that influence reactivity. The thermal decomposition of oxalate esters, including this compound, has been a subject of such investigations.

An attempted thermal decomposition of this compound in diphenyl ether at temperatures between 236-245°C for 11 hours resulted in no formation of carbon monoxide and only trace amounts of carbon dioxide, indicating its relative thermal stability under these conditions. mcmaster.ca In the presence of iodine, however, this compound decomposes at temperatures where the pure diester is stable, yielding diphenylmethane. rsc.org

More detailed kinetic analyses have been performed on related compounds, such as para-substituted dibenzhydryl oxalates, to understand the electronic effects of substituents on the decomposition rates. mcmaster.ca

Activation Parameters

Activation parameters, such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), are derived from the temperature dependence of the reaction rate constant and are crucial for elucidating reaction mechanisms. For the thermal decomposition of various metal oxalates, these parameters have been determined using thermogravimetric analysis (TGA). scribd.comijert.orgasianpubs.org For instance, the activation energy for the decomposition of magnesium acetate (B1210297) from its dehydrated form is reported to be 57.59 kcal/mol. scribd.com

While specific activation parameters for the decomposition of this compound were not found in the reviewed literature, studies on related organophosphorus compounds have used methods like the Kissinger and Ozawa–Flynn–Wall methods to determine activation energies for their decomposition, which for the first stage of decomposition of N-{bis[benzyl(methyl) amino]phosphoryl}-2,2-dichloroacetamide (BMA) and N-{bis[dibenzylamino]phosphoryl}-2,2-dichloroacetamide (DBA) are 151.8 (±2.0) kJ mol⁻¹ and 138.7 (±2.6) kJ mol⁻¹, respectively. researchgate.net The pyrolysis of diallyl oxalate has an activation energy of 40 ± 3 kcal/mol for the primary dissociation. rsc.org These values provide a reference range for the energies involved in the decomposition of similar ester-containing compounds. The determination of activation parameters for this compound decomposition would require dedicated kinetic experiments across a range of temperatures.

Hammett Equation Correlations

The Hammett equation is a powerful tool in physical organic chemistry used to quantify the effect of substituting a hydrogen atom with another group on the reactivity of an aromatic compound. wikipedia.orglibretexts.org It relates the logarithm of the ratio of the rate constant (k) for a substituted reactant to that of the unsubstituted reactant (k₀) to a substituent constant (σ) and a reaction constant (ρ): log(k/k₀) = ρσ. wikipedia.org The reaction constant, ρ, indicates the sensitivity of the reaction to substituent effects. wikipedia.org

A study on the thermal decomposition of para-substituted dibenzhydryl oxalates successfully correlated the reaction rates using the Hammett equation. mcmaster.ca This indicates that the electronic properties of the substituents on the phenyl rings have a significant and predictable influence on the stability of the transition state during decomposition. A plot of log(k/k₀) versus the appropriate sigma constants (σ) for a series of substituted compounds yields a straight line with a slope equal to ρ. lookchem.comutexas.edu

The sign and magnitude of the ρ value provide mechanistic clues. A positive ρ value suggests that the reaction is accelerated by electron-withdrawing groups, indicating the buildup of negative charge (or loss of positive charge) in the transition state. Conversely, a negative ρ value implies that electron-donating groups accelerate the reaction, pointing to the development of positive charge in the transition state. wikipedia.org While the specific Hammett plot and ρ value for this compound derivatives are not detailed here, the applicability of the Hammett equation to the decomposition of closely related dibenzhydryl oxalates underscores its utility in elucidating the electronic demands of the reaction mechanism. mcmaster.ca

Below is an illustrative table of Hammett sigma constants for various substituents, which are used in such correlations.

Substituentσ_metaσ_para
-NH₂-0.16-0.66
-OH+0.12-0.37
-OCH₃+0.12-0.27
-CH₃-0.07-0.17
-H0.000.00
-Cl+0.37+0.23
-Br+0.39+0.23
-CN+0.56+0.66
-NO₂+0.71+0.78

This table presents standard Hammett sigma constants and is for illustrative purposes.

Applications in Advanced Organic Synthesis

Intermediate in the Synthesis of Complex Organic Molecules

As an important organic synthesis intermediate, dibenzyl oxalate (B1200264) is instrumental in the preparation of a wide array of valuable organic compounds. unilongmaterial.comallgreenchems.com Its stable chemical properties and low melting point contribute to its utility in these synthetic pathways. unilongmaterial.comchembk.com

Dibenzyl oxalate serves as a crucial intermediate in the development of pharmaceuticals. allgreenchems.com Its unique structure can be a starting point for synthesizing drug molecules with specific biological activities. allgreenchems.com For instance, it is used in the synthesis of the sedative benzoyl phenobarbital. unilongmaterial.comchembk.com The benzyl (B1604629) and oxalate moieties within its structure can be modified through various chemical reactions to produce compounds targeting specific diseases. allgreenchems.com This allows for the construction of the skeletal structure of drug molecules, which can then be altered to screen for candidates with improved efficacy and pharmacokinetic properties. allgreenchems.com

In addition to its role in drug synthesis, this compound may also be incorporated into drug delivery systems. allgreenchems.com Its chemical properties can be leveraged to design drug carriers that control the release of active ingredients at specific rates or in response to certain stimuli, thereby enhancing the effectiveness of treatments. allgreenchems.com

This compound is utilized as an intermediate in the synthesis of dyes and fragrances. allgreenchems.com The reactivity of its functional groups allows for a variety of chemical transformations, leading to the production of compounds with specific applications in these industries. allgreenchems.com For example, it is used in the preparation of composite color-changing temperature fibers. unilongmaterial.comchembk.com

The application of this compound extends to the synthesis of various specialty chemicals. allgreenchems.com It acts as a starting material or intermediate for producing a range of chemicals with specific properties and uses. allgreenchems.com

Reagent for Specific Chemical Transformations

This compound functions as a reagent in a variety of organic synthesis reactions. allgreenchems.com It can undergo hydrolysis to form benzyl alcohol and oxalic acid, and react with nucleophiles like alcohols and amines to produce esters and amides. allgreenchems.com Furthermore, it participates in condensation reactions with aldehydes and ketones to form heterocyclic compounds. allgreenchems.com This reactivity makes it a useful building block in organic synthesis. allgreenchems.com It is also used as a sensitizer (B1316253) in certain chemical processes. unilongmaterial.comchembk.com

Building Block for Advanced Materials with Tailored Properties

In materials science, this compound is employed in the development of new materials with unique characteristics. allgreenchems.com

This compound can be incorporated into polymers to create materials with enhanced mechanical strength and thermal stability. allgreenchems.com Nanoporous organic polymers (NPOPs), a class of macromolecules with porous structures, are synthesized using various organic building blocks, and the selection of these blocks is crucial for tailoring the material's properties. rsc.org The addition of compounds like this compound can influence the final characteristics of the polymer, making it a valuable tool in materials science research and development. allgreenchems.com

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular FormulaC16H14O4 unilongmaterial.comlookchem.com
AppearanceWhite flaky crystalline solid lookchem.comchembk.com
Melting Point80-82 °C chembk.comsigmaaldrich.com
Boiling Point235 °C/14 mmHg chembk.comsigmaaldrich.com
SolubilityInsoluble in water; Soluble in ethanol, ether, and benzene allgreenchems.comchembk.com

Probes in Chemical and Biological Process Research

In the fields of chemistry and biology, this compound serves as a reagent or probe, a tool that enables researchers to investigate and elucidate complex biochemical processes. allgreenchems.com Chemical probes are small molecules used to study and manipulate biological systems, such as tracking biological activities without disrupting the normal functions of a cell. fau.edunih.gov These tools are fundamental in chemical biology for determining the activity of protein families in living tissues and for understanding their role in disease progression. fau.eduuniversiteitleiden.nl The use of chemoselective probes, for example, can significantly improve the sensitivity of mass spectrometric analysis in metabolomics. diva-portal.org While specific, detailed applications of this compound as a probe are not extensively documented in publicly available research, its function as an intermediate and reactive molecule makes it suitable for use in studies aimed at revealing intricate chemical pathways. allgreenchems.com

Sensitizer in Composite Color-Changing Temperature Fibers

This compound is utilized as a sensitizer in the manufacturing of composite fibers that change color in response to temperature variations. chemicalbook.commade-in-china.comunilongmaterial.comchembk.comchemdad.comunilongindustry.com A sensitizer in this context is a substance that facilitates a physical or chemical change in a material upon exposure to an external stimulus, in this case, heat. The stable chemical properties and low melting point of this compound make it an effective intermediate for this application. made-in-china.comchembk.com This characteristic is leveraged in the production of thermosensitive materials, where a related compound, bis(4-methylbenzyl) oxalate, also functions as a thermosensitive sensitizer. allgreenchems.com

Precursor in the Synthesis of Other Oxalate Derivatives

This compound is a versatile precursor in organic synthesis for creating a variety of other oxalate derivatives and valuable compounds. allgreenchems.comchembk.com Its ester groups are active sites that can participate in numerous chemical transformations. allgreenchems.com

Key synthetic applications include:

Hydrolysis: In the presence of water or acid, this compound can undergo hydrolysis to yield benzyl alcohol and oxalic acid. allgreenchems.com

Synthesis of Amides: It can react with amines to produce N,N'-disubstituted oxamides, which are themselves important chemical intermediates. allgreenchems.comgoogle.com

Transesterification: The benzyl groups can be exchanged with other alcohol groups (transesterification) to produce different dialkyl oxalates. stackexchange.com

Synthesis of Oxalyl Chloride: It has been explored as a potential starting material for producing oxalyl chloride, a highly reactive and useful reagent in organic chemistry. sciencemadness.org

The functionalization of oxalic acid and its esters, like this compound, is a direct strategy for tailoring the properties of resulting compounds, which is a key interest in the development of new materials. researchgate.net Oxalate esters are frequently used as starting materials for preparing derivatives such as oxamides. google.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 7579-36-4 chemicalbook.comchemdad.com
Molecular Formula C₁₆H₁₄O₄ chemicalbook.commade-in-china.com
Molecular Weight 270.28 g/mol chemicalbook.commade-in-china.com
Appearance White crystalline solid / flaky crystals allgreenchems.commade-in-china.comchembk.com
Melting Point 80-82 °C chemicalbook.comunilongmaterial.comchembk.comchemdad.com
Boiling Point 235 °C at 14 mmHg chemicalbook.comunilongmaterial.comchembk.comchemdad.com
Density ~1.212 g/cm³ unilongmaterial.comchembk.com
Flash Point 171 °C unilongmaterial.comchembk.com
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether) allgreenchems.commade-in-china.comunilongmaterial.com

Table 2: this compound as a Synthetic Precursor

Target Product ClassReagent(s)Reaction TypeSource(s)
Benzyl alcohol, Oxalic acidWater, Acid/BaseHydrolysis allgreenchems.com
Other Oxalate EstersAlcoholsTransesterification stackexchange.com
N,N'-disubstituted oxamidesAminesAminolysis/Amidation allgreenchems.comgoogle.com
Oxalyl chlorideChlorinating agentsChlorination sciencemadness.org

Future Research Directions and Open Questions in the Study of Dibenzyl Oxalate

The continued investigation of dibenzyl oxalate (B1200264) presents numerous opportunities for advancements in chemical synthesis, materials science, and medicinal chemistry. While the compound is utilized as an intermediate and a building block, a deeper understanding of its properties and reactions is required to unlock its full potential. Future research should focus on developing more efficient and sustainable synthetic methodologies, elucidating complex reaction mechanisms, exploring novel applications, and leveraging advanced analytical and computational tools.

Q & A

Basic: What are the standard methodologies for synthesizing dibenzyl oxalate in laboratory settings?

This compound is typically synthesized via esterification of oxalic acid with benzyl alcohol. A common protocol involves using a catalytic acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) under reflux conditions. The reaction is monitored via thin-layer chromatography (TLC) or FT-IR spectroscopy to track ester bond formation. Purification is achieved through recrystallization using ethanol or methanol. Yield optimization often requires precise stoichiometric ratios (e.g., 1:2 molar ratio of oxalic acid to benzyl alcohol) and controlled reaction times (6–12 hours) .

Basic: What characterization techniques are essential for confirming this compound purity and structural integrity?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm ester group formation and aromatic proton environments.
  • Fourier-Transform Infrared (FT-IR) Spectroscopy : Peaks at ~1740 cm1^{-1} (C=O stretch) and ~1260 cm1^{-1} (C-O ester stretch).
  • Melting Point Analysis : Compare observed values (literature range: 75–77°C) to verify purity.
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity and detect impurities.
    Refer to standardized experimental sections in journals for reproducibility .

Advanced: How can researchers resolve discrepancies in kinetic data for this compound decomposition under varying electrochemical conditions?

Electrochemical cleavage studies (e.g., via cyclic voltammetry) may show variability in reaction rates (k1k_1) due to factors like scan rate, concentration, and substituent effects. For instance, this compound exhibits k1=89.9±0.9k_1 = 89.9 \pm 0.9 under high scan rates (60–80 V s1^{-1}), while lower rates occur in substituted analogs. To resolve contradictions:

  • Perform ANOVA or regression analysis to isolate significant variables.
  • Cross-validate using density functional theory (DFT) simulations to model electron transfer mechanisms .

Advanced: What side-reaction pathways occur during this compound synthesis, and how can they be mitigated?

Common byproducts include dibenzyl ether (from benzyl alcohol self-condensation) and benzyl chloride (if HCl is generated). Mitigation strategies:

  • Use anhydrous conditions to suppress ether formation.
  • Introduce scavengers (e.g., molecular sieves) to absorb water or HCl.
  • Optimize catalyst loading to reduce side reactions. GC-MS analysis is critical for byproduct identification .

Advanced: How can the Taguchi method optimize reaction parameters for this compound derivatives in catalytic systems?

The Taguchi method enables systematic optimization of variables (temperature, pressure, catalyst ratio). For example, in Pd(OH)2_2/Al2_2O3_3-catalyzed debenzylation:

  • Design experiments using Qualitek-4 software to test parameter combinations.
  • Analyze variance (ANOVA) to identify dominant factors (e.g., temperature contributes 45% to yield variance).
  • Validate with confirmation experiments under predicted optimal conditions .

Advanced: What mechanistic insights explain this compound’s role in ATP-responsive drug delivery systems?

In biomimetic nanosystems, this compound binds ATP via hydrogen bonding between its oxalate groups and ATP’s PO43_4^{3-}. DFT simulations reveal four binding modes, with energy minima favoring structural disruption of nanoparticles under ATP-rich environments (e.g., tumor sites). Experimental validation includes:

  • Radical scavenging assays (e.g., DPPH) to confirm redox activity.
  • HPLC quantification of drug release kinetics .

Advanced: How do decomposition pathways of this compound vary under oxidative vs. hydrolytic conditions?

  • Oxidative Cleavage : In toluene autoxidation, this compound forms via radical intermediates (e.g., benzyl radicals). Products include benzyl benzoate and diphenylmethane.
  • Hydrolytic Degradation : Acidic/alkaline conditions break ester bonds, yielding oxalic acid and benzyl alcohol. Kinetic studies using 18^{18}O isotopic labeling can differentiate pathways .

Retrosynthesis Analysis

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Reactant of Route 1
Dibenzyl oxalate
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Reactant of Route 2
Dibenzyl oxalate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.